molecular formula C7H11N3O4S B3054907 ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 62390-94-7

ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3054907
CAS No.: 62390-94-7
M. Wt: 233.25 g/mol
InChI Key: RGRFQWBMZWTTGH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often employ catalysts and controlled reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and metal-free catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazoles. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    5-amino-3-methylpyrazole: Lacks the ethyl ester and methylsulfonyl groups, making it less complex.

    5-amino-3-hydroxypyrazole: Contains a hydroxyl group instead of a methylsulfonyl group.

Uniqueness

Ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the amino and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various fields of research and application .

Properties

IUPAC Name

ethyl 3-amino-5-methylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c1-3-14-7(11)4-5(8)9-10-6(4)15(2,12)13/h3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFQWBMZWTTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00490826
Record name Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-94-7
Record name Ethyl 3-amino-5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00490826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate
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ethyl 5-amino-3-(methylsulfonyl)-1H-pyrazole-4-carboxylate

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